Cas no 294-80-4 (1,5,9-Triazacyclododecane)

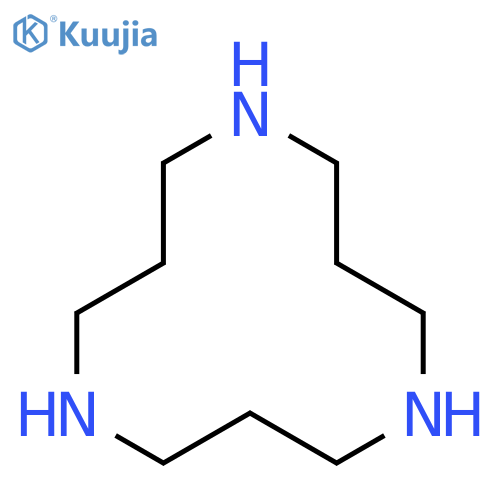

1,5,9-Triazacyclododecane structure

商品名:1,5,9-Triazacyclododecane

1,5,9-Triazacyclododecane 化学的及び物理的性質

名前と識別子

-

- 1,5,9-Triazacyclododecane

- 1,5,7-Octatrien-3-ylmethylcarbinol

- 1,5,7-triazacyclododecane

- 1,5,9-triaza-cyclododecane

- 1,5,9-triazacyclododecyl

- 1,5,9-triazocyclododecane

- 3-vinyl-octa-5,7-dien-2-ol

- 5,7-Octadien-2-ol,3-ethenyl

- [12]anen3

- IPS101

- 4,8,12-triazacyclododecan

- VQFZKDXSJZVGDA-UHFFFAOYSA-N

- T1876

- BS-43973

- 1,5,9-Triazacyclododecane Hydrochloride

- 294-80-4 (free acid)

- D77670

- 294-80-4

- J-017539

- ent-16beta,17-Dihydroxy-19-kauranoicacid

- MFCD00013325

- FT-0631903

- CHEMBL5093691

- CS-W004647

- AKOS015854515

- SCHEMBL316126

- DB-047590

-

- MDL: MFCD00013325

- インチ: 1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2

- InChIKey: VQFZKDXSJZVGDA-UHFFFAOYSA-N

- ほほえんだ: N1([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 171.17400

- どういたいしつりょう: 171.173547683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 70.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 36.1

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.9935 (rough estimate)

- ゆうかいてん: 32-35 °C(lit.)

- ふってん: 77-78 °C3 mm Hg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: 1.5960 (estimate)

- PSA: 36.09000

- LogP: 0.92550

- ようかいせい: 使用できません

1,5,9-Triazacyclododecane セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:warning

- 危害声明: H314

- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501

- 危険物輸送番号:UN 3263 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26; S36/37/39; S45

- 福カードFコード:3-10-34

-

危険物標識:

- リスク用語:R34

- 包装グループ:II

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- 包装等級:III

- 危険レベル:8

- 包装カテゴリ:III

1,5,9-Triazacyclododecane 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,5,9-Triazacyclododecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB251654-1 g |

1,5,9-Triazacyclododecane, 90%; . |

294-80-4 | 90% | 1 g |

€401.00 | 2023-07-20 | |

| TRC | T795768-10mg |

1,5,9-Triazacyclododecane |

294-80-4 | 10mg |

$ 135.00 | 2022-06-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162091-100MG |

1,5,9-Triazacyclododecane |

294-80-4 | >95.0%(GC) | 100mg |

¥1297.90 | 2023-08-31 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1876-100MG |

1,5,9-Triazacyclododecane |

294-80-4 | >95.0%(GC) | 100mg |

¥1150.00 | 2024-04-16 | |

| abcr | AB251654-500 mg |

1,5,9-Triazacyclododecane, 90%; . |

294-80-4 | 90% | 500 mg |

€251.20 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-223097-100 mg |

1,5,9-Triazacyclododecane Hydrochloride, |

294-80-4 | 100MG |

¥1,534.00 | 2023-07-11 | ||

| abcr | AB251654-500mg |

1,5,9-Triazacyclododecane, 90%; . |

294-80-4 | 90% | 500mg |

€276.40 | 2025-02-16 | |

| Ambeed | A121902-100mg |

1,5,9-Triazacyclododecane |

294-80-4 | 95.0%(GC) | 100mg |

$757.0 | 2025-02-27 | |

| 1PlusChem | 1P002YQM-25mg |

1,5,9-TRIAZACYCLODODECANE |

294-80-4 | >95.0%(GC) | 25mg |

$153.00 | 2024-05-06 | |

| eNovation Chemicals LLC | D754103-25mg |

1,5,9-TRIAZACYCLODODECANE |

294-80-4 | 95.0% | 25mg |

$220 | 2024-06-07 |

1,5,9-Triazacyclododecane 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

294-80-4 (1,5,9-Triazacyclododecane) 関連製品

- 20193-20-8(N-Ethylpropylamine)

- 23764-31-0((3-aminopropyl)(propyl)amine)

- 61791-55-7(Amines, N-tallow alkyltrimethylenedi-)

- 10563-23-2(N-Ethylpropylenediamine)

- 6291-84-5(N-Methyl-1,3-propanediamine)

- 5687-07-0(1,5-diazocane)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:294-80-4)1,5,9-Triazacyclododecane

清らかである:99%/99%

はかる:500mg/1g

価格 ($):164.0/264.0